N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-14-11-12-16(13-15(14)2)21(25)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)26-22/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXDTNCQGVQHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide is a synthetic compound that has been found to exhibit promising activity against certain bacterial strains
Mode of Action
It is known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes. The compound’s interaction with its targets may inhibit their normal function, leading to the death of the bacterial cells.
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways. The downstream effects of these interactions could include disruption of bacterial growth and replication.
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for similar synthesized compounds. This suggests that the compound may have suitable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability and effectiveness as a therapeutic agent.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. In particular, certain compounds have shown promising activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM. This bactericidal activity indicates that the compound can effectively kill bacterial cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is air stable and has a high melting point, suggesting that it may remain stable and effective under a range of conditions.
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological efficacy of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a phenyl group and an amide functional group. Its structure can be represented as follows:
This structural configuration is crucial for its interaction with biological targets.
Anticancer Properties
Research indicates that compounds containing the benzothiazole scaffold exhibit anticancer properties. Specifically, this compound has been shown to inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that related benzothiazole derivatives can inhibit human breast carcinoma tumor growth by targeting securin activity, which is often elevated in cancerous cells .
| Compound | Cell Line | Inhibition (%) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 70% at 50 µM | |
| Benzothiazole derivative | A549 (lung cancer) | 65% at 25 µM |
Enzyme Inhibition
Another significant biological activity of this compound is its ability to inhibit specific enzymes. For example, the compound has been evaluated for its inhibitory effects on α-amylase, which is crucial in carbohydrate metabolism. In vitro studies showed that certain derivatives of benzothiazole exhibited potent inhibition against α-amylase with significant percentages compared to standard drugs like acarbose .
| Derivative | α-Amylase Inhibition (%) | Concentration (µg/mL) | Reference |
|---|---|---|---|
| Compound 8f | 87.5 | 50 | |
| Acarbose | 77.96 | 50 |
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Enzyme Interaction : Molecular docking studies reveal that the compound interacts favorably with the active sites of target enzymes like α-amylase and certain kinases involved in cancer progression .
Case Studies and Research Findings
A notable study investigated the structure-activity relationship (SAR) of various benzothiazole derivatives, including this compound. The study utilized quantitative structure-activity relationship (QSAR) modeling to predict the biological activity based on chemical structure variations. The findings indicated a strong correlation between molecular features and inhibitory activity against α-amylase .
Summary of Findings
- Anticancer Activity : Effective against breast and lung cancer cell lines.
- Enzyme Inhibition : Significant inhibition of α-amylase with potential applications in diabetes management.
- Molecular Interactions : Favorable binding interactions with target proteins as demonstrated through docking studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide with structurally or functionally related compounds (Figure 1).
Table 1: Structural and Functional Comparison of Benzothiazole-Benzamide Analogues
Structural Analysis
- Benzothiazole Core : All compounds share the benzothiazole scaffold, which is critical for π-π stacking and hydrogen-bonding interactions with biological targets. The target compound and AS601245 retain the benzothiazole-phenyl linkage, whereas Cpd A () replaces the phenyl with a carbamoyl group .
- Substituent Variations: The 3,4-dimethyl group on the benzamide (target compound) enhances lipophilicity (logP ≈ 4.5 predicted) compared to the polar thiazole sulfamoyl group in ’s analog (logP ≈ 3.8) .
Functional and Pharmacological Differences
- Kinase Inhibition : AS601245 demonstrates explicit JNK inhibition (IC₅₀ = 150 nM) due to its pyrimidine acetonitrile side chain, which mimics ATP-binding motifs . The target compound’s dimethylbenzamide group may favor alternative kinase interactions.
- Antimicrobial Activity: highlights benzimidazole-benzamide hybrids with MIC values of 2–8 µg/mL against Staphylococcus aureus. The thiazole sulfamoyl analog () likely shares this activity due to its sulfonamide group, a known antimicrobial pharmacophore .
- Metabolism : The 3,4-dimethylbenzamide moiety in the target compound is prone to hydroxylation at the methyl groups, as seen in related compounds (), followed by glucuronidation. In contrast, AS601245’s metabolism involves cytochrome P450-mediated oxidation of its pyridine ring .
Physicochemical and Pharmacokinetic Properties
- Solubility : The 4-butoxy analog () has higher molecular weight (402.5 g/mol) and logP (~6.1), suggesting lower aqueous solubility than the target compound .
- Metabolic Stability : The dimethyl groups in the target compound may slow oxidative metabolism compared to AS601245, which lacks bulky substituents .
Q & A
Q. What are the critical steps and optimized reaction conditions for synthesizing N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide?
The synthesis typically involves multi-step reactions:
- Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to link the benzothiazole and benzamide moieties .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction efficiency, while ethanol or dichloromethane may be used for intermediate steps .
- Temperature control : Reactions often require reflux (e.g., 80–110°C) for 4–12 hours to achieve optimal yields .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity (>95%) final products .
Q. Which spectroscopic and crystallographic techniques confirm the compound’s structural integrity?
- X-ray crystallography : Provides definitive structural validation, as demonstrated for analogous benzamide derivatives .
- NMR spectroscopy : H and C NMR resolve aromatic proton environments and confirm substituent positions .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What solvents, catalysts, and reagents are essential for its synthesis, and how do they influence outcomes?
- Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps; sodium hydride (NaH) for deprotonation .
- Solvents : DMF facilitates amide coupling, while ethanol is used for reflux steps .
- Reagents : Boc-protected intermediates and morpholine derivatives are employed for functional group compatibility .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield and purity?
- Design of Experiments (DOE) : Vary temperature, solvent polarity, and catalyst loading to identify optimal parameters .
- Kinetic studies : Monitor reaction progress via TLC or HPLC to determine ideal termination points .
- Side-reaction mitigation : Use inert atmospheres (N/Ar) to prevent oxidation of thiazole rings .
Q. How should researchers address contradictions in reported biological activity data?
- Comparative assays : Test the compound alongside structural analogs under standardized conditions (e.g., MTT assays for cytotoxicity) to isolate functional group contributions .
- Stability profiling : Assess compound degradation in assay media (e.g., pH 7.4 buffer) via LC-MS to rule out false negatives .
- Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity for purported targets .
Q. What computational methods predict interactions with biological targets, and how are they validated?
- Molecular docking : Software like AutoDock Vina models binding to kinase domains or GPCRs, prioritizing key residues (e.g., ATP-binding pockets) .
- MD simulations : GROMACS or AMBER assess binding stability over 100+ ns trajectories .
- Experimental validation : Compare computational predictions with SPR (surface plasmon resonance) binding affinity measurements .
Q. How can discrepancies between spectroscopic and crystallographic data be resolved?
- Multi-technique cross-validation : Combine X-ray data (definitive bond lengths) with H-C HMBC NMR to confirm coupling patterns .
- DFT calculations : Optimize molecular geometry using Gaussian09 and compare with experimental XRD data .
Q. What methodological frameworks guide the design of derivatives with enhanced pharmacological properties?
- SAR studies : Modify substituents (e.g., methyl to trifluoromethyl groups) to improve lipophilicity or target affinity .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
- In vivo PK/PD modeling : Use rodent models to correlate structural changes with AUC (area under the curve) and half-life improvements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
